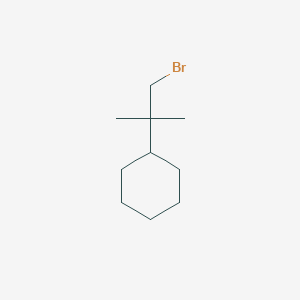

(1-Bromo-2-methylpropan-2-yl)cyclohexane

Beschreibung

(1-Bromo-2-methylpropan-2-yl)cyclohexane (CAS: 1546223-58-8) is a brominated alicyclic compound with the molecular formula C₁₀H₁₉Br and a molecular weight of 219.16 g/mol . Its structure consists of a cyclohexane ring substituted with a branched alkyl chain bearing a bromine atom at the tertiary carbon (C2 position). The InChIKey PDAUYYLTEJXYEI-UHFFFAOYSA-N uniquely identifies its stereochemical and structural features . Its tertiary bromine center suggests reactivity patterns distinct from primary or secondary bromides, favoring elimination or radical-mediated pathways over nucleophilic substitution under certain conditions.

Eigenschaften

Molekularformel |

C10H19B |

|---|---|

Molekulargewicht |

219.16 g/mol |

IUPAC-Name |

(1-bromo-2-methylpropan-2-yl)cyclohexane |

InChI |

InChI=1S/C10H19Br/c1-10(2,8-11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |

InChI-Schlüssel |

PDAUYYLTEJXYEI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CBr)C1CCCCC1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

1-Bromo-6-prop-2-ynyloxy cyclohexene (C₉H₁₁BrO)

- Structure : A cyclohexene ring with bromine at C1 and a propargyl ether group at C4.

- Its synthesis involves NaH-mediated alkylation of 2-bromocyclohexen-3-ol with propargyl bromide .

- Applications : Useful in synthesizing silicon-protected intermediates (e.g., compound 3 in ), highlighting its role in modular organic synthesis.

1-Bromo-2-(2-methylpropoxy)cyclohexane (C₁₀H₁₉BrO)

- Structure : Cyclohexane with bromine at C1 and a 2-methylpropoxy group at C2.

- Physical Properties: Molecular weight 235.16 g/mol, with ether oxygen enhancing polarity compared to the non-oxygenated target compound .

- Reactivity : The ether linkage may stabilize carbocation intermediates in SN1 reactions or participate in hydrogen bonding, influencing solubility in polar solvents.

(2-Bromo-1-fluoroethyl)cyclohexane (C₈H₁₄BrF)

- Structure : Cyclohexane substituted with a fluoroethyl-bromide chain.

- Unique Features : Fluorine’s electronegativity increases bond strength to the adjacent carbon, reducing bromine’s leaving-group ability compared to the target compound. Molecular weight 209.1 g/mol suggests lower density and volatility .

Functionalized Cyclohexane Derivatives

1-(Bromomethyl)-1-methanesulfonylcyclohexane

- Structure : Cyclohexane with bromomethyl and sulfonyl groups at C1.

- Reactivity : The sulfonyl group is a strong electron-withdrawing group, activating adjacent carbons for nucleophilic attack. This contrasts with the target compound’s electron-donating alkyl substituents .

- Applications : Used in pharmaceuticals and materials science for constructing sulfonamide-based frameworks.

Cyclohexylmethyl Bromide (C₇H₁₃Br)

- Structure : Primary bromide with a cyclohexylmethyl group.

- Reactivity : Undergoes rapid SN2 substitution due to its primary bromine center, unlike the tertiary bromide in the target compound, which favors elimination (E2) under basic conditions .

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Target Compound | C₁₀H₁₉Br | 219.16 | Tertiary bromide, branched alkyl |

| 1-Bromo-6-prop-2-ynyloxy cyclohexene | C₉H₁₁BrO | 213.09 | Cyclohexene, propargyl ether |

| Cyclohexylmethyl Bromide | C₇H₁₃Br | 177.08 | Primary bromide, linear chain |

Biodegradation and Toxicity

- Biodegradability : Simple alicyclic compounds like cyclohexane are rapidly metabolized by sulfate-reducing bacteria, but bulky substituents (e.g., tertiary bromoalkyl groups in the target compound) hinder microbial degradation .

- cerevisiae by impairing ATP synthesis and ion transport . The target compound’s bromine atom may exacerbate toxicity compared to non-halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.